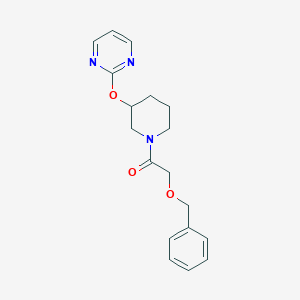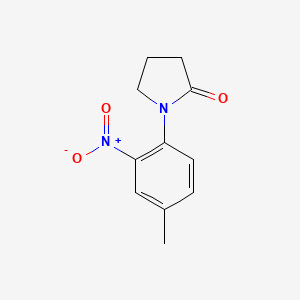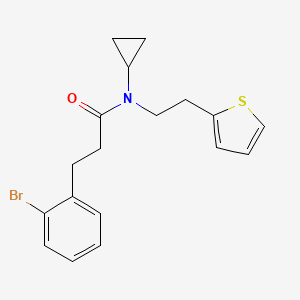
3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide is an organic compound that features a bromophenyl group, a cyclopropyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Cyclopropylation: The intermediate is then reacted with cyclopropylamine under suitable conditions to form the N-cyclopropyl derivative.
Thiophene Introduction: Finally, the thiophene ring is introduced via a nucleophilic substitution reaction with 2-bromoethylthiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium thiolate or primary amines are typically used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of bromophenyl and thiophene derivatives with biological systems.
Mecanismo De Acción
The mechanism by which 3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the thiophene ring can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide
- 3-(2-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide
- 3-(2-iodophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide
Uniqueness
Compared to its analogs, 3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence its chemical behavior and biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNOS/c19-17-6-2-1-4-14(17)7-10-18(21)20(15-8-9-15)12-11-16-5-3-13-22-16/h1-6,13,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHHAYLFIRCNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2683261.png)
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one](/img/structure/B2683262.png)
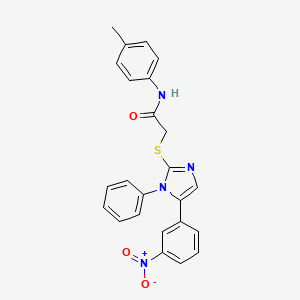
![1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2683265.png)
![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)
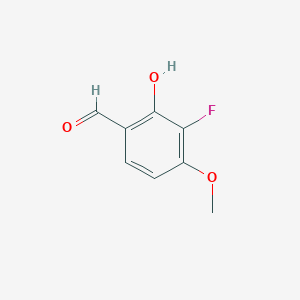
![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)
![N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2683271.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2683273.png)
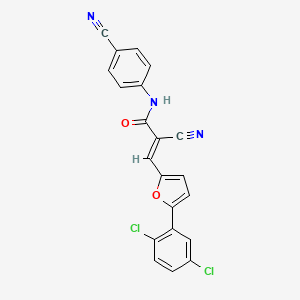
![4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2683275.png)
![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)
